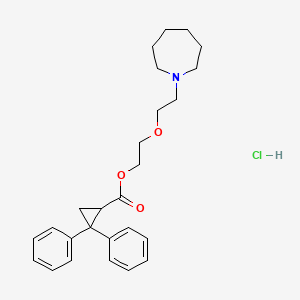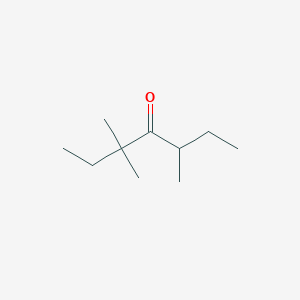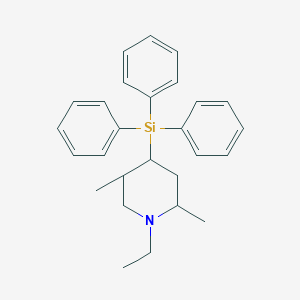
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine is an organic compound that belongs to the piperidine class of chemicals. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the triphenylsilyl group in this compound adds unique steric and electronic properties, making it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the desired positions on the piperidine ring.
Attachment of the Triphenylsilyl Group: The triphenylsilyl group is introduced through a silylation reaction, often using triphenylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Applications De Recherche Scientifique
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine involves its interaction with specific molecular targets. The triphenylsilyl group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The piperidine ring provides a scaffold for further functionalization, allowing the compound to interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-2,5-dimethylpiperidine: Lacks the triphenylsilyl group, resulting in different steric and electronic properties.
4-(Triphenylsilyl)piperidine: Lacks the ethyl and methyl groups, affecting its overall reactivity and application.
2,5-Dimethylpiperidine: A simpler structure without the ethyl and triphenylsilyl groups.
Uniqueness
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for research and application in various fields.
Propriétés
Numéro CAS |
38049-85-3 |
|---|---|
Formule moléculaire |
C27H33NSi |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
(1-ethyl-2,5-dimethylpiperidin-4-yl)-triphenylsilane |
InChI |
InChI=1S/C27H33NSi/c1-4-28-21-22(2)27(20-23(28)3)29(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,22-23,27H,4,20-21H2,1-3H3 |
Clé InChI |
IWBYOZDWOVQMBZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC(C(CC1C)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


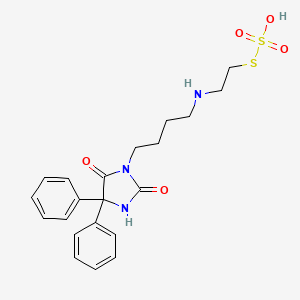
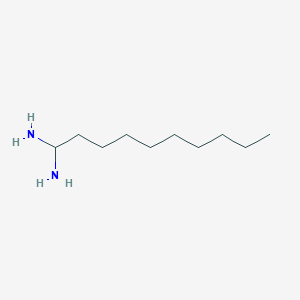
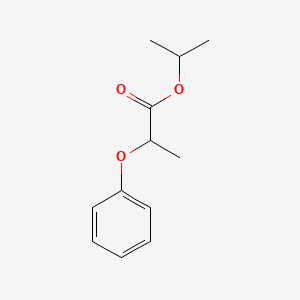

![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)


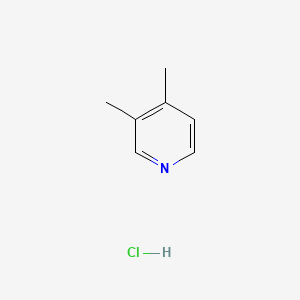
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
